beta-Ionone
Description
Historical Context of Beta-Ionone (B89335) Discovery and Early Studies
The term "ionone" is derived from the Greek word "iona," meaning violet, and "ketone," referring to its chemical structure. mdpi.com The synthesis of ionones marked a significant milestone in fragrance chemistry. mdpi.com Initially, this compound was obtained as a natural product, but it was later synthesized from citral (B94496), which was originally sourced from lemongrass oil. acs.org
One of the early and pivotal roles of this compound in industrial chemistry was as a key intermediate in the synthesis of vitamin A. acs.org The first chemical synthesis of vitamin A, achieved in 1947, started from this compound. acs.org This process involved several steps to build the carbon framework of vitamin A from the this compound structure. acs.org
Academic Significance of this compound in Contemporary Research
In recent years, this compound has garnered significant attention from the scientific community for its diverse biological activities and potential applications. researchgate.netresearchgate.net It is recognized for more than just its fragrance and is considered a promising scaffold for research in various fields, including medicine and agriculture. mdpi.comresearchgate.net
The academic significance of this compound is underscored by its involvement in fundamental biological processes in plants and its potential therapeutic effects in humans. It is a natural plant volatile compound that serves various ecological roles and has been increasingly studied for its potential health benefits. researchgate.netnih.gov
Overview of Key Research Areas in this compound Studies
Contemporary research on this compound is multifaceted, exploring its biosynthesis, its role in flavor and fragrance, its potential in medicinal chemistry, and its interaction with sensory perception.
Biosynthesis and Metabolic Engineering:
This compound is a C13-norisoprenoid, a type of apocarotenoid, which are enzymatic degradation products of carotenoids. aocs.org Specifically, it is produced from the cleavage of β-carotene by carotenoid cleavage dioxygenases (CCDs). researchgate.netnih.gov The enzyme CCD1 is primarily involved in this biosynthesis. nih.govaocs.org Research in this area focuses on understanding the enzymatic pathways and regulatory mechanisms of this compound production in plants. nih.govaocs.org Due to its low natural abundance, metabolic engineering efforts are underway to produce this compound in microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica. researchgate.netfrontiersin.org
Flavor and Fragrance Chemistry:
This compound is a significant contributor to the aroma and flavor of many fruits, flowers, and beverages. nih.govresearchgate.net It is a key aroma compound in foods and is widely used in the food and cosmetic industries. frontiersin.orgresearchgate.net Research in this area investigates the impact of this compound on the sensory perception of food and wine, often in combination with other volatile compounds. researchgate.netmdpi.com
Medicinal Chemistry and Pharmacological Effects:
A growing body of research is dedicated to the pharmacological properties of this compound and its derivatives. Studies have explored its potential as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent. mdpi.comresearchgate.netmaxapress.commdpi.commdpi.com Research has shown that this compound can induce apoptosis in cancer cells and may act through various molecular pathways. mdpi.comresearchgate.netresearchgate.net The synthesis of novel this compound derivatives is an active area of research to discover compounds with enhanced biological activities. researchgate.netmdpi.comresearchgate.net
Olfaction and Sensory Perception:
The perception of this compound's aroma is a subject of interest in sensory science. Studies have shown that there is genetic variation in the human olfactory receptor OR5A1, which affects an individual's ability to smell this compound. achems.org Some people perceive it as a strong floral scent, while others find it faint or are unable to smell it at all. achems.org Research also investigates how this compound interacts with other odorants to alter human odor perception. biorxiv.org For instance, it has been found that this compound can reduce the unpleasantness of certain malodors by acting as an antagonist at the receptor level. biorxiv.org
Data Tables
Table 1: Key Research Areas of this compound
| Research Area | Focus | Key Findings |
| Biosynthesis | Understanding the enzymatic pathways of this compound formation from β-carotene. | CCD1 enzyme is crucial for biosynthesis. nih.govaocs.org Metabolic engineering in microbes shows promise for increased production. researchgate.netfrontiersin.org |
| Flavor & Fragrance | Investigating the contribution of this compound to the aroma and taste of food and beverages. | This compound is a key aroma compound in many products. frontiersin.orgresearchgate.net It can significantly impact the sensory profile of wine. researchgate.netmdpi.com |
| Medicinal Chemistry | Exploring the pharmacological properties and therapeutic potential of this compound and its derivatives. | Demonstrates anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comresearchgate.netmaxapress.com Synthetic derivatives are being developed for enhanced efficacy. mdpi.comresearchgate.net |
| Olfaction | Studying the mechanisms of this compound perception by the human olfactory system. | Genetic variations in the OR5A1 receptor influence the ability to smell this compound. achems.org It can act as an antagonist to other odorants. biorxiv.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | |
|---|---|---|
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InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+ | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQYTAPXSHCGMF-BQYQJAHWSA-N | |
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Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C | |
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Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=O)C | |
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Molecular Formula |
C13H20O | |
| Record name | BETA-IONONE | |
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DSSTOX Substance ID |
DTXSID4021769 | |
| Record name | beta-Ionone | |
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Molecular Weight |
192.30 g/mol | |
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Physical Description |
Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery., Liquid, colourless to pale-yellow liquid with a warm, woody, dry odour | |
| Record name | BETA-IONONE | |
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| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)- | |
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| Record name | beta-Ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/342/ | |
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Boiling Point |
284 °F at 18 mmHg (NTP, 1992), 271 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/, 266.00 to 269.00 °C. @ 760.00 mm Hg | |
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| Record name | beta-Ionone | |
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Flash Point |
greater than 235 °F (NTP, 1992), > 113 °C (> 235 °F) - closed cup | |
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| Record name | beta-Ionone | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 169 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol (in ethanol) | |
| Record name | BETA-IONONE | |
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| Record name | beta-Ionone | |
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| Record name | beta-Ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.9462 (NTP, 1992) - Less dense than water; will float, 0.9461 at 20/4 °C, 0.940-0.947 | |
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| Record name | beta-Ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
0.054 mm Hg at 25 °C | |
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Color/Form |
Colorless to pale, straw-colored liquid | |
CAS No. |
14901-07-6, 79-77-6, 85949-43-5 | |
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Melting Point |
-35 °C | |
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Biosynthesis and Metabolic Pathways of Beta Ionone
Endogenous Production Mechanisms
The biosynthesis of beta-ionone (B89335) within plant cells is a complex process involving specific enzymes and substrates. The primary pathway involves the cleavage of β-carotene by carotenoid cleavage dioxygenases. nih.govresearchgate.net
Role of Carotenoid Cleavage Dioxygenases (CCDs) in this compound Biosynthesis
Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron enzymes that play a crucial role in the production of apocarotenoids, including this compound, by catalytically cleaving carotenoids at specific double bonds. frontiersin.orgmdpi.com These enzymes are characterized by the presence of four conserved histidine residues, which are believed to coordinate iron binding, and a conserved peptide sequence at their C-terminus. nih.gov Plant CCDs are classified into several subfamilies, including CCD1, CCD2, CCD4, CCD7, and CCD8, based on their cleavage position and substrate preferences. nih.govmdpi.com The enzymatic cleavage of carotenoids is a key step in producing various important molecules, from the floral scent contributor this compound to precursors for hormones like abscisic acid and strigolactones. frontiersin.orgkent.ac.uk
β-Carotene-9′,10′-dioxygenase 2 (BCO2), also known as β,β-carotene-9',10'-oxygenase 2, is a key enzyme in carotenoid metabolism. frontiersin.orgnih.gov This mitochondrial enzyme exhibits broad substrate specificity and asymmetrically cleaves β-carotene at the 9',10' double bond to produce beta-10'-apocarotenal and this compound. frontiersin.orguniprot.orgmdpi.com BCO2 can also act on other carotenoids, such as xanthophylls. frontiersin.orgnih.gov The activity of BCO2 is critical for carotenoid clearance in tissues, and its dysfunction can lead to the accumulation of these compounds. nih.govnih.gov
Several members of the CCD family are implicated in the biosynthesis of this compound. mdpi.com
CCD1: This enzyme is a primary contributor to this compound formation in many plants. nih.govresearchgate.net CCD1 enzymes can symmetrically cleave the 9,10 and 9',10' double bonds of various carotenoid substrates, including β-carotene, to yield this compound. oup.commdpi.com The expression of CCD1 genes often correlates with the emission of this compound in flowers and the flavor profile of fruits. frontiersin.orgptbioch.edu.pl
CCD2: While sharing broad substrate specificity with CCD1, cleaving carotenoids like lycopene (B16060), β-carotene, and zeaxanthin, the specific and primary role of CCD2 in this compound production is an area of ongoing research. mdpi.com
CCD4: CCD4 enzymes are also known to cleave β-carotene at the 9,10 (9',10') positions to produce β-ionone. oup.comfrontiersin.org In some plant species and organs, CCD4 may act at a single cleavage point on β-carotene, yielding one molecule of β-ionone and a C27 apocarotenal. mdpi.com The activity of CCD4 can also influence the color of flowers and fruits by degrading carotenoids. frontiersin.org
CCD7: This enzyme asymmetrically cleaves β-carotene at the 9',10' position, which results in the production of both 10'-apo-β-caroten-10'-al and β-ionone. oup.comoup.com This specific cleavage is a crucial step in the biosynthesis of strigolactones. oup.com
Table 1: Overview of Carotenoid Cleavage Dioxygenases (CCDs) Involved in this compound Biosynthesis
| Enzyme | Substrate(s) | Cleavage Position(s) | Primary Product(s) | Key Roles |
|---|---|---|---|---|
| BCO2 | β-Carotene, Xanthophylls | 9',10' | Beta-10'-apocarotenal, this compound | Carotenoid metabolism and clearance. frontiersin.orgnih.govuniprot.orgmdpi.comnih.gov |
| CCD1 | β-Carotene, Lycopene, Zeaxanthin | 9,10 and 9',10' | This compound, Pseudoionone, Geranylacetone | Floral scent and fruit flavor. nih.govfrontiersin.orgresearchgate.netoup.commdpi.com |
| CCD4 | β-Carotene, 8′-apo-β-caroten-8′-al | 9,10 and 9',10' | This compound | Flower and fruit coloration, aroma production. oup.commdpi.comfrontiersin.org |
| CCD7 | 9-cis-β-carotene | 9',10' | 9-cis-β-apo-10'-carotenal, this compound | Strigolactone biosynthesis. oup.comoup.comnih.govresearchgate.net |
Relationship with Apocarotenoid Metabolism
This compound is a prominent member of the apocarotenoid family, which are compounds derived from the oxidative cleavage of carotenoids. frontiersin.orgbiorxiv.org This degradation process, mediated by CCD enzymes or non-enzymatic oxidation, gives rise to a diverse array of molecules with various biological functions. researchgate.netkent.ac.ukbiorxiv.org Apocarotenoids serve as flavor and aroma compounds, pigments, growth regulators, and defense molecules in plants. nih.gov The metabolism of apocarotenoids is complex, with compounds like this compound potentially undergoing further enzymatic conversions, such as reduction to dihydro-β-ionone. mdpi.com The accumulation of this compound, often in its glycosylated form, is largely dependent on the presence and activity of the aforementioned biosynthetic enzymes. mdpi.comresearchgate.net
Interplay with Strigolactone Biosynthesis
The biosynthesis of this compound is intricately linked to the pathway for strigolactones, a class of phytohormones that regulate plant development and interactions with symbiotic fungi and parasitic plants. oup.comcsic.es The initial steps of strigolactone synthesis are catalyzed by the sequential action of DWARF27 (D27), CCD7, and CCD8. oup.comnih.gov Specifically, CCD7 cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal and β-ionone. oup.comresearchgate.net While the carotenal product continues down the pathway to form carlactone, the precursor for all strigolactones, this compound is released as a co-product. oup.comnih.gov This demonstrates a direct metabolic branch point where the production of a key signaling molecule (this compound) is coupled with the synthesis of a major plant hormone class.
Potential Metabolic Pathways from Other Precursors (e.g., Pinenes)
While the primary route to this compound in plants is through carotenoid cleavage, research has explored the possibility of its formation from other precursors, such as pinenes, particularly in non-plant organisms. It has been proposed that the enzymatic oxidation of α-pinene and β-pinene, major components of turpentine, could lead to the formation of α-ionone and β-ionone, respectively. ingentaconnect.comresearchgate.net Studies in rats have demonstrated the metabolic conversion of β-pinene to β-ionone, which is then partially excreted in the urine. researchgate.netresearchgate.net This suggests a potential alternative metabolic pathway, although its significance in plant biochemistry remains to be fully elucidated. The proposed mechanism involves cytochrome P450 (CYP) enzymes. ingentaconnect.comresearchgate.net
Biosynthetic Regulation and Genetic Control
The production of this compound is tightly regulated at the genetic level, with the expression of key biosynthetic genes controlled by transcriptional mechanisms and influenced by external environmental cues.
The biosynthesis of this compound is intrinsically linked to the carotenoid metabolic pathway. The expression of genes encoding key enzymes in this pathway directly impacts the availability of β-carotene, the precursor for this compound. The carotenoid cleavage dioxygenase (CCD) family, particularly CCD4, is responsible for the cleavage of β-carotene to produce this compound. frontiersin.orgresearchgate.netresearchgate.net
In peach (Prunus persica), the regulation of several genes has been shown to be crucial for the balance between carotenoid biosynthesis and catabolism, which in turn affects this compound levels. frontiersin.orgresearchgate.netnih.gov The key genes involved are:
Phytoene (B131915) synthase (PSY): This enzyme catalyzes the first committed step in the carotenoid biosynthesis pathway. frontiersin.orgoup.com
Lycopene β-cyclase (LCY-B): This enzyme is responsible for the cyclization of lycopene to form β-carotene. frontiersin.orgoup.com
Lycopene ε-cyclase (LCY-E): This enzyme directs the pathway towards the synthesis of α-carotene and its derivatives. frontiersin.orgoup.com
PpCCD4: A member of the carotenoid cleavage dioxygenase family, this gene's expression has a positive relationship with the accumulation of β-ionone. frontiersin.orgresearchgate.netnih.gov
Research has demonstrated that the transcript levels of PpPSY, PpLCY-B, and PpLCY-E can be significantly induced under certain conditions, leading to an increase in the total carotenoid content, which provides more substrate for PpCCD4 to produce this compound. frontiersin.orgresearchgate.net The interplay between these genes highlights a sophisticated regulatory network controlling the production of this important aroma compound.
Table 1: Key Genes in this compound Biosynthesis and their Functions
| Gene | Enzyme | Function in Pathway | Reference |
| PpPSY | Phytoene Synthase | Catalyzes the initial step of carotenoid synthesis, producing the precursor for all carotenoids. | frontiersin.orgresearchgate.net |
| PpLCY-B | Lycopene β-cyclase | Directs the pathway toward β-carotene synthesis, the direct precursor of this compound. | frontiersin.orgresearchgate.net |
| PpLCY-E | Lycopene ε-cyclase | Competes with LCY-B, directing the pathway toward α-carotene and lutein. | frontiersin.orgresearchgate.net |
| PpCCD4 | Carotenoid Cleavage Dioxygenase 4 | Cleaves β-carotene to produce this compound. | frontiersin.orgresearchgate.netresearchgate.net |
Environmental stimuli can significantly modulate the biosynthesis of this compound by affecting the expression of the regulatory genes.
UV-B Irradiation: Exposure to ultraviolet-B (UV-B) radiation has been shown to have a complex effect on the metabolic balance between carotenoids and apocarotenoids in peach fruit. frontiersin.orgresearchgate.netnih.gov Short-term UV-B exposure (6 hours) can increase the transcript levels of PpPSY, PpLCY-B, and PpLCY-E, leading to a temporary rise in total carotenoids. frontiersin.orgresearchgate.net However, prolonged UV-B irradiation (48 hours) leads to a decrease in the transcript level of PpCCD4 to about 30% of the control. frontiersin.orgresearchgate.netnih.gov This downregulation of PpCCD4 corresponds with a significant reduction in this compound content, which can become nearly undetectable after 48 hours of UV-B treatment. frontiersin.orgnih.gov Concurrently, UV-B exposure can delay the degradation of β-carotene. frontiersin.orgresearchgate.net
Ethylene (B1197577): Ethylene, a plant hormone associated with fruit ripening, has a positive effect on this compound production. frontiersin.orgresearchgate.netnih.gov Studies have shown that ethylene treatment elevates the content of this compound, and its accumulation is dramatically accelerated as the fruit reaches full ripeness. frontiersin.orgresearchgate.netnih.gov Conversely, treatment with 1-MCP, an ethylene inhibitor, has been observed to dramatically inhibit the accumulation of this compound. frontiersin.orgnih.gov
Table 2: Impact of Environmental Factors on this compound Biosynthesis in Peach
| Factor | Effect on Gene Expression | Effect on this compound Content | Reference |
| UV-B Irradiation (48h) | Decreases PpCCD4 transcript levels. | Significantly decreases; content can become nearly undetectable. | frontiersin.orgresearchgate.netnih.gov |
| Ethylene Treatment | Promotes the pathway leading to this compound. | Significantly increases accumulation, especially at full ripeness. | frontiersin.orgresearchgate.netnih.gov |
Biotransformation of this compound
Once synthesized, this compound can be further metabolized by microorganisms and enzymes, leading to the formation of various derivatives, some of which possess their own unique sensory properties.
Various microorganisms, particularly fungi, are capable of transforming this compound into a range of oxidized products. nih.govnih.gov The fungus Aspergillus niger has been extensively studied for this purpose. nih.govnih.gov When A. niger is cultured in the presence of this compound, it produces several hydroxylated and oxidized derivatives. The major products identified are (R)-4-hydroxy-β-ionone and (S)-2-hydroxy-β-ionone. nih.gov Other identified metabolites include 2-oxo-β-ionone, 4-oxo-β-ionone, and 5,6-epoxy-β-ionone, among others. nih.gov The fungus Cunninghamella blakesleeana is also known to biotransform this compound into both oxidized and reduced products. nih.gov These microbial transformations represent potential routes for the biotechnological production of novel flavor and fragrance compounds. nih.govresearchgate.net
Table 3: Products of Microbial Transformation of this compound by Aspergillus niger
| Transformation Product | Chemical Class | Reference |
| (R)-4-hydroxy-β-ionone | Hydroxy-derivative | nih.gov |
| (S)-2-hydroxy-β-ionone | Hydroxy-derivative | nih.gov |
| 2-Oxo-β-ionone | Oxo-derivative | nih.gov |
| 4-Oxo-β-ionone | Oxo-derivative | nih.gov |
| 3,4-Dehydro-β-ionone | Dehydro-derivative | nih.gov |
| 2,3-Dehydro-4-oxo-β-ionone | Dehydro-oxo-derivative | nih.gov |
| 5,6-Epoxy-β-ionone | Epoxy-derivative | nih.gov |
| (S)-2-Acetoxy-β-ionone | Acetoxy-derivative | nih.gov |
| (R)-4-Acetoxy-β-ionone | Acetoxy-derivative | nih.gov |
Specific enzymes can be used for the targeted bioconversion of this compound. Enoate reductases, a class of enzymes that catalyze the asymmetric reduction of activated C=C double bonds, have been successfully employed to convert this compound into dihydro-β-ionone. d-nb.infomendeley.comfitnyc.edunih.gov Dihydro-β-ionone is a valuable aroma compound in its own right, possessing a distinct sweet, woody scent. d-nb.inforesearchgate.net
Research has identified an enoate reductase from Artemisia annua, designated DBR1, which exhibits high selectivity and catalytic efficiency for this conversion. d-nb.infomendeley.comresearchgate.net This enzyme specifically hydrogenates the 10,11-unsaturated double bond of this compound. d-nb.infomendeley.comnih.gov In an enzymatic conversion system using purified DBR1, a 1 mM concentration of this compound was transformed into 91.08 mg/L of dihydro-β-ionone, achieving a molar conversion rate of 93.80%. d-nb.infomendeley.comfitnyc.edunih.govresearchgate.netresearchgate.net The optimal conditions for the purified enzyme were found to be a pH of 6.5 and a temperature of 45 °C. d-nb.infomendeley.comfitnyc.edunih.govresearchgate.net This biotechnological approach offers a promising alternative to chemical synthesis for the production of dihydro-β-ionone. d-nb.infonih.gov
Table 4: Enzymatic Conversion of this compound to Dihydro-β-Ionone using DBR1 Enoate Reductase
| Parameter | Value | Reference |
| Enzyme | DBR1 from Artemisia annua | d-nb.infomendeley.comresearchgate.net |
| Substrate | This compound | d-nb.infomendeley.com |
| Product | Dihydro-β-ionone | d-nb.infomendeley.com |
| Optimal pH | 6.5 | d-nb.infomendeley.comfitnyc.edunih.govresearchgate.net |
| Optimal Temperature | 45 °C | d-nb.infomendeley.comfitnyc.edunih.govresearchgate.net |
| Molar Conversion Rate | 93.80% | d-nb.infomendeley.comfitnyc.edunih.govresearchgate.netresearchgate.net |
| Product Yield | 91.08 mg/L (from 1 mM β-ionone) | d-nb.infomendeley.comfitnyc.edunih.govresearchgate.netresearchgate.net |
Pharmacological and Biomedical Research
Anticancer and Chemopreventive Activities
Beta-ionone (B89335), a cyclic isoprenoid found in various fruits and vegetables, has demonstrated notable anticancer and chemopreventive properties in numerous in vitro and in vivo studies nih.govnih.govresearchgate.net. Its potential as a therapeutic agent is attributed to its ability to modulate key cellular processes involved in cancer development, such as cell proliferation and apoptosis nih.govresearchgate.netplos.org. Research has consistently shown that this compound can inhibit the growth of various cancer cells, including those of the breast, prostate, stomach, and colon plos.orgresearchgate.netnih.govnih.gov.
A primary mechanism through which this compound exerts its anticancer effects is the inhibition of cancer cell proliferation researchgate.netbrieflands.com. Studies have shown that it can significantly suppress the growth of tumor cells in a dose-dependent manner nih.govbrieflands.comnih.gov. For instance, in human gastric adenocarcinoma SGC-7901 cells, treatment with this compound at concentrations of 25, 50, 100, and 200 µmol/L resulted in inhibition rates of 25.9%, 28.2%, 74.4%, and 90.1%, respectively, after eight days nih.gov. Similarly, it has been found to inhibit the proliferation of human prostate carcinoma cells (LNCaP, PC-3, DU145) and breast cancer cells (MCF-7) researchgate.netnih.gov. This anti-proliferative activity is largely achieved by disrupting the normal progression of the cell cycle plos.orgnih.gov.
This compound has been shown to induce cell cycle arrest at various phases, thereby halting the division of cancer cells researchgate.net. The specific phase of arrest often depends on the cancer cell type. In human gastric adenocarcinoma cells (SGC-7901), this compound treatment led to cell cycle arrest at the G0/G1 phase in a dose-dependent manner nih.gov. Similarly, studies on human prostate cancer cells (DU145 and PC-3) demonstrated that this compound causes arrest in the G1 phase nih.gov. Research on breast cancer cells has also indicated arrest at the G0/G1 phase researchgate.net. This disruption prevents cells from entering the S phase, the period of DNA synthesis, which is a critical step for cell division researchgate.netnih.gov.
| Cancer Cell Line | Phase of Cell Cycle Arrest | Source |
|---|---|---|
| Human Gastric Adenocarcinoma (SGC-7901) | G0/G1 | nih.gov |
| Human Prostate Carcinoma (DU145, PC-3) | G1 | nih.gov |
| Human Osteosarcoma (U2os) | G1-S | nih.gov |
| Human Breast Cancer | G0/G1, G2/M | researchgate.net |
| Human Colon Cancer | G1 | researchgate.net |
The progression of the cell cycle is tightly regulated by complexes of proteins called cyclins and cyclin-dependent kinases (CDKs) nih.govkhanacademy.org. This compound-induced cell cycle arrest is directly linked to its ability to modulate the expression of these regulatory proteins nih.govresearchgate.net. Research has shown that this compound treatment leads to the downregulation of key cyclins and CDKs that drive the cell cycle forward nih.govnih.gov. For example, in SGC-7901 gastric cancer cells, this compound inhibited the expression of Cyclin B1, Cyclin D1, and Cdk4 nih.gov. In prostate cancer cells, a similar downregulation of Cyclin D1 and Cdk4 was observed, which are critical for the G1 phase progression nih.gov. By reducing the levels of these proteins, this compound effectively removes the signals that tell the cell to proceed with division, leading to arrest nih.gov.
| Cancer Cell Line | Downregulated Proteins | Source |
|---|---|---|
| Human Gastric Adenocarcinoma (SGC-7901) | Cyclin B1, Cyclin D1, Cdk4 | nih.gov |
| Human Prostate Carcinoma (DU145, PC-3) | Cyclin D1, Cdk4 | nih.gov |
| Human Gastric Adenocarcinoma (SGC-7901, MKN45) | Cyclin D1, CDK4 | plos.org |
In addition to inhibiting proliferation, this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cells nih.govbrieflands.com. Apoptosis is a critical process for eliminating damaged or cancerous cells from the body mdpi.com. This compound has been shown to trigger this process in cell lines from leukemia, hepatocellular carcinoma, osteosarcoma, and prostate cancer nih.govbrieflands.comnih.govnih.gov. The induction of apoptosis by this compound is a key component of its anticancer activity, as it leads to the direct elimination of malignant cells brieflands.comnih.gov.
Apoptosis is regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family mdpi.comfrontiersin.org. This compound shifts this balance in favor of cell death nih.gov. Studies have demonstrated that this compound treatment upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2 in human osteosarcoma cells nih.gov. This change in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, a key step in initiating apoptosis nih.gov. Furthermore, this compound treatment leads to the activation of Caspase-3, an "executioner" caspase that carries out the final steps of cell dismantling during apoptosis nih.govnih.gov.
| Cancer Cell Line | Effect on Apoptotic Proteins | Source |
|---|---|---|
| Human Osteosarcoma (U2os) | Upregulated Bax, Downregulated Bcl-2, Activated Caspase-3 | nih.gov |
| Hepatocellular Carcinoma (Hep3B) | Increased caspase activities | nih.gov |
The induction of apoptosis by this compound primarily occurs through the intrinsic or mitochondrial pathway nih.govnih.gov. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane cellsignal.comyoutube.com. The upregulation of Bax and downregulation of Bcl-2 by this compound causes Bax to translocate to the mitochondria nih.govcellsignal.com. This leads to the formation of pores in the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm nih.govyoutube.com. Once in the cytoplasm, cytochrome c binds with a protein called Apaf-1 to form the apoptosome, which in turn activates Caspase-9 and subsequently the executioner Caspase-3, leading to cell death nih.govyoutube.com. This mechanism has been clearly demonstrated in human osteosarcoma cells treated with this compound nih.gov.
Induction of Apoptosis
Potential Targeting of p53 Pathways
The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its pathway is often dysregulated in cancer. Research indicates that this compound can exert its anticancer effects by modulating this crucial pathway. In a study on human osteosarcoma (U2os) cells, this compound was found to induce apoptosis through a p53-dependent mitochondrial pathway. mdpi.com Treatment with this compound led to a time- and concentration-dependent increase in the expression of the p53 protein. mdpi.com This upregulation of p53 was associated with downstream effects integral to apoptosis, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com The shift in the Bax/Bcl-2 ratio reportedly facilitated the release of cytochrome c from the mitochondria, which in turn activated caspase-3, a key executioner of apoptosis. mdpi.com These findings suggest that this compound's pro-apoptotic activity in certain cancer cells is directly linked to its ability to activate the p53 signaling cascade.
Anti-metastatic Properties
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated anti-metastatic properties in various preclinical studies. nih.gov One of the key processes in metastasis is the epithelial-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. Research has shown that this compound can inhibit EMT in prostate cancer cells. dntb.gov.ua The mechanism for this effect involves the negative regulation of the Wnt/β-catenin signaling pathway, which plays a crucial role in promoting EMT. dntb.gov.ua this compound was found to accelerate the degradation of β-catenin, thereby inhibiting the migration and invasion of prostate cancer cells. dntb.gov.ua
Tissue inhibitors of metalloproteinases (TIMPs) are endogenous inhibitors of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. While the outline suggests this compound may upregulate TIMP-1 and TIMP-2, the reviewed scientific literature does not currently provide direct evidence to support this specific mechanism for its anti-metastatic effects. The role of TIMPs in cancer is complex; while they can inhibit MMPs, high levels of TIMP-1 and TIMP-2 have paradoxically been associated with poor prognosis and the development of metastases in some cancers. researchgate.netnih.gov Therefore, the assertion that this compound's anti-metastatic properties stem from the upregulation of TIMP-1 and TIMP-2 is not substantiated by the available research. The compound's recognized anti-metastatic effects are more clearly attributed to other mechanisms, such as the inhibition of EMT. dntb.gov.ua
Chemosensitization in Combination Therapies
A significant challenge in cancer treatment is chemoresistance. Chemosensitization involves the use of a non-toxic or less-toxic agent to enhance the efficacy of a conventional chemotherapeutic drug. This compound has been investigated for its potential as a chemosensitizing agent.
Research has demonstrated that this compound can significantly enhance the anticancer effects of 5-Fluorouracil (5-FU), a commonly used chemotherapeutic agent, particularly in gastric adenocarcinoma cells. nih.govmdpi.com The combination of this compound and 5-FU resulted in a greater inhibition of cancer cell proliferation and a more potent induction of apoptosis compared to either agent used alone. mdpi.com This synergistic effect was observed both in vitro in cell cultures and in vivo in mouse xenograft models, suggesting that this compound can increase the sensitivity of gastric cancer cells to 5-FU. nih.govmdpi.com
The mechanism underlying this compound's chemosensitizing effect with 5-FU has been linked to the activation of the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway. mdpi.com GSK-3β is a protein kinase that participates in a variety of cellular processes, and its activation has been shown to inhibit the expression of proteins like Cyclin D1, which are involved in cell cycle progression. mdpi.com The study on gastric adenocarcinoma cells showed that the combination of this compound and 5-FU led to the activation of GSK-3β protein. mdpi.com This suggests that this compound enhances the antitumor activity of 5-FU, at least in part, by activating the GSK-3β signaling pathway, leading to cell cycle arrest and apoptosis. mdpi.com
Table 1: Synergistic Effects of this compound with 5-Fluorouracil
| Cancer Model | Key Findings | Associated Pathway | Reference |
|---|---|---|---|
| Gastric Adenocarcinoma Cells (SGC-7901 & MKN45) | This compound enhanced 5-FU's ability to inhibit cell proliferation and induce apoptosis. | Activation of GSK-3β signaling | mdpi.com |
| Gastric Cancer Xenografts (in vivo) | The combination of this compound and 5-FU showed increased inhibition of tumor growth. | GSK-3β signaling | nih.govmdpi.com |
Anti-inflammatory Effects
Chronic inflammation is a known driver of various diseases, including cancer. This compound has demonstrated significant anti-inflammatory properties across multiple studies. nih.govdntb.gov.ua It has been shown to be effective in a mouse model of ulcerative colitis, where it ameliorated colonic tissue damage and reduced inflammatory phenomena. nih.gov
The anti-inflammatory mechanism of this compound involves the suppression of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. dntb.gov.ua In a study using lipopolysaccharide (LPS)-induced BV2 microglial cells, this compound attenuated the release of several pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). dntb.gov.ua This was achieved by inhibiting the expression of their regulatory genes (iNOS and COX-2) through the suppression of the NF-κB and MAPK pathways. dntb.gov.ua
Table 2: Anti-inflammatory Mechanisms of this compound
| Model System | Inhibited Mediators | Inhibited Pathways | Reference |
|---|---|---|---|
| LPS-induced BV2 microglial cells | Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α) | NF-κB, MAPK | dntb.gov.ua |
| Dextran sulfate sodium-induced ulcerative colitis in mice | General inflammatory phenomena, colonic tissue damage | Not specified | nih.gov |
Modulation of Pro-inflammatory Mediators
This compound has demonstrated significant activity in modulating the production of key pro-inflammatory mediators, suggesting a potential role in the management of inflammatory conditions. Research has shown that this compound can effectively inhibit the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This inhibitory effect extends to the protein and mRNA expression of the enzymes responsible for the production of some of these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as TNF-α itself. nih.gov
In a model of ulcerative colitis, supplementation with this compound was found to effectively reduce the elevated expression of pro-inflammatory cytokines TNF-α and interleukin-8 (IL-8) induced by dextran sulfate sodium (DSS). nih.gov Furthermore, studies on this compound-curcumin hybrid derivatives have also highlighted their ability to inhibit the production of NO and the expression of Interleukin-1β and TNF-α in LPS-induced macrophage cells. researchgate.net This body of evidence underscores the compound's ability to interfere with the production of critical molecules that drive inflammatory responses.
Effects on Specific Inflammatory Pathways (e.g., NF-κB, MAPKs)
The anti-inflammatory effects of this compound are underpinned by its ability to modulate specific signaling pathways that are central to the inflammatory process. Notably, this compound has been shown to significantly regulate the nuclear factor-kappa B (NF-κB) pathway. It achieves this by suppressing the nuclear translocation of the p50 and p65 subunits of NF-κB, which is a critical step in the activation of this pathway. nih.gov Further investigation has revealed that this compound's regulation of LPS-induced NF-κB activation is mediated through the inhibition of Akt phosphorylation. nih.gov
In addition to its impact on the NF-κB pathway, this compound also substantially inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK. nih.gov The MAPK signaling cascades are known to be closely involved in the regulation of pro-inflammatory mediator secretion. nih.gov By suppressing the activation of both the NF-κB and MAPK pathways, this compound can effectively downregulate the expression of a range of pro-inflammatory genes and mediators, thereby exerting its anti-inflammatory effects. nih.govnih.gov
Therapeutic Potential in Inflammatory Bowel Diseases (e.g., Ulcerative Colitis)
This compound has emerged as a compound of interest for its therapeutic potential in inflammatory bowel diseases, particularly ulcerative colitis (UC). mdpi.comnih.gov Studies utilizing a dextran sulfate sodium (DSS)-induced colitis mouse model have demonstrated that this compound supplementation can effectively prevent and alleviate the symptoms of UC. mdpi.com Mice treated with this compound exhibited improved clinical outcomes, including a lower disease activity index, reduced weight loss, and less colon shortening compared to untreated mice. nih.gov
Histological analysis of the colon tissues from these studies revealed that this compound treatment significantly reduced inflammatory cell infiltration and mucosal injury. nih.gov The protective effects of this compound in UC are attributed to its ability to protect and enhance the intestinal barrier. It has been shown to increase mucin secretion and enhance the expression of tight junction proteins such as ZO-1 and occludin, which are crucial for maintaining the integrity of the intestinal epithelium. mdpi.com
Furthermore, this compound has been observed to modulate the gut microbiota, which is often dysbiotic in UC. It can restore the diversity and composition of gut microbes, increasing the relative abundance of beneficial bacteria like Bacteroides and Faecalibaculum, while reducing harmful bacteria such as Parabacteroides. researchgate.net The mechanism of action also involves the reduction of colonic oxidative stress and the decreased production of pro-inflammatory cytokines in the colon. nih.govmdpi.comnih.gov These findings collectively suggest that this compound exerts its protective effects in UC by strengthening the gut barrier, modulating the gut microbiota, and reducing inflammation. mdpi.com
Antimicrobial Activities
This compound is recognized for its broad-spectrum antimicrobial properties, exhibiting activity against various bacteria, fungi, and protozoa. nih.govsigmaaldrich.comresearchgate.netqlaboratories.com These activities contribute to its potential applications in pharmacology and agriculture.
Antibacterial Effects
The antibacterial activity of this compound has been investigated against both Gram-negative and Gram-positive bacteria. In Escherichia coli, a Gram-negative bacterium, this compound has been shown to induce oxidative stress. nih.gov This effect is mediated through the OxyR/OxyS regulon, a specific stress response pathway, while not affecting the SoxR/SoxS regulon. nih.gov At higher concentrations (50 μM and above), this compound can cause some damage to proteins and DNA in E. coli. nih.gov Conversely, in the Gram-positive bacterium Bacillus subtilis, this compound does not appear to cause oxidative stress. nih.gov This indicates a degree of specificity in its mechanism of action against different types of bacteria.
Antifungal Effects
This compound has demonstrated notable antifungal properties against a range of fungi, including several plant pathogens. nih.gov It has been shown to be active against Fusarium solani, Botrytis cinerea, and Verticillium dahliae. nih.gov Research into its efficacy against Aspergillus niger spores has determined its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).
| Parameter | Concentration (%) |
| Minimum Inhibitory Concentration (MIC) | 2.5 |
| Minimum Fungicidal Concentration (MFC) | 10 |
A study on newly synthesized thiazolylhydrazone derivatives of this compound also demonstrated their antifungal potential against a panel of eight plant pathogenic fungi. The inhibition rates of these derivatives were evaluated at a concentration of 125 mg/L.
| Fungal Species | Range of Inhibition Rate (%) |
| Sphaeropsis sapinea | 25.45 - 65.45 |
| Colletotrichum acutatum | 25.00 - 66.67 |
| Rhizoctonia solani AG1 | 18.18 - 50.00 |
| Coriolus versicolor | 13.33 - 40.00 |
| Poria vaporaria | 22.22 - 77.71 |
| Phytophthora parasitica var. nicotianae | 28.57 - 60.00 |
| Fusarium oxysporum f. sp. niveum | 14.29 - 41.43 |
| Fusarium verticillioides | 16.67 - 40.00 |
Furthermore, in a model of Aspergillus fumigatus keratitis, this compound was found to suppress the growth of the fungus and had a significant effect on its biofilms and membrane permeability. nih.gov
Antileishmanial Effects
Several studies have documented the antileishmanial properties of this compound, highlighting its potential as a therapeutic agent against leishmaniasis. nih.govsigmaaldrich.comqlaboratories.com This activity is part of the broader spectrum of pharmacological benefits attributed to this compound. While detailed mechanistic studies specifically on this compound's mode of action against Leishmania species are an emerging area of research, its inclusion in reviews of natural compounds with antileishmanial activity points to its recognized potential in this area. nih.govsigmaaldrich.comqlaboratories.com
Antioxidant Activities and DNA Protection
This compound has demonstrated notable antioxidant properties in various research models. It contributes to the cellular defense against oxidative stress by enhancing the activity of key antioxidant enzymes. Studies have shown that β-ionone administration can restore the activities of enzymatic antioxidants such as catalase, glutathione peroxidase (GPx), glutathione-S-transferase, and superoxide dismutase (SOD) researchgate.net. Concurrently, it helps replenish non-enzymatic antioxidants, including glutathione (GSH), vitamin E, and vitamin C researchgate.net. This enhancement of the cellular antioxidant system is further supported by findings that β-ionone treatment can upregulate the expression of genes involved in glutathione biosynthesis, leading to higher contents of both reduced (GSH) and oxidized (GSSG) glutathione nih.gov.
The antioxidant effect of β-ionone is also evidenced by its ability to reduce markers of oxidative damage. Research indicates a reduction in lipid peroxidation, malondialdehyde (a marker for oxidative stress), and nitric oxide (a reactive nitrogen species) following β-ionone exposure researchgate.net. While some studies suggest that carotenoid cleavage products like this compound might induce oxidative stress by impairing mitochondrial respiration, others highlight its protective effects nih.gov. For instance, it has been suggested that this compound may protect against free-radical-induced DNA damage through a mechanism that goes beyond direct free-radical scavenging wikipedia.org. In terms of its genotoxic potential, in vitro mutagenicity assays (Ames test) and in vivo mouse bone marrow micronucleus assays have indicated that this compound does not exhibit genotoxic or mutagenic properties unair.ac.id.
Table 1: Effects of this compound on Antioxidant Markers
| Marker Type | Marker Name | Observed Effect of this compound |
|---|---|---|
| Enzymatic Antioxidants | Superoxide Dismutase (SOD) | Increased activity researchgate.net |
| Glutathione Peroxidase (GPx) | Increased activity researchgate.net | |
| Glutathione Reductase (GR) | Increased activity researchgate.net | |
| Catalase | Restored activity researchgate.net | |
| Glutathione-S-Transferase | Restored activity researchgate.net | |
| Non-Enzymatic Antioxidants | Glutathione (GSH) | Increased levels researchgate.netnih.gov |
| Vitamin C | Restored levels researchgate.net | |
| Vitamin E | Restored levels researchgate.net | |
| Oxidative Stress Markers | Lipid Peroxidation | Reduced researchgate.net |
| Malondialdehyde (MDA) | Reduced researchgate.net | |
| Nitric Oxide (NO) | Reduced researchgate.net |
Neurological and Sensory System Modulation
Activation of Olfactory Receptor OR51E2
This compound is a known agonist for the olfactory receptor OR51E2, a G protein-coupled receptor (GPCR) that is ectopically expressed in various non-olfactory tissues, including prostate cancer cells and retinal pigment epithelial (RPE) cells researchgate.netnih.gov. The activation of OR51E2 by this compound initiates a cascade of intracellular signaling events. This activation is mediated by G-proteins and leads to an elevation of intracellular second messengers, including cyclic AMP (cAMP) and calcium (Ca2+) unair.ac.id.
In prostate cancer cells, stimulation of the endogenously expressed OR51E2 with this compound activates the mitogen-activated protein kinases (MAPKs) ERK1/2 in a dose-dependent manner, with an EC50 value of approximately 20 μM researchgate.net. This signaling pathway has been shown to proceed through a Gβγ-PI3Kγ-ARF1 pathway that occurs at the Golgi apparatus researchgate.net. Similarly, in human RPE cells, this compound activation of OR51E2 triggers a Ca2+-dependent signaling pathway and involves the activation of adenylyl cyclase, which increases intracellular cAMP levels nih.gov. The activation of this receptor by this compound has been linked to the regulation of cell proliferation, migration, and melanogenesis in different cell types nih.govunair.ac.id.
Effects on Retinal Pigment Epithelial (RPE) Cell Migration and Proliferation
The activation of the olfactory receptor OR51E2 by its ligand, this compound, has been shown to regulate the physiological processes of retinal pigment epithelial (RPE) cells, specifically their migration and proliferation nih.gov. In vitro studies using a gap closure assay demonstrated that treatment with this compound significantly enhances the migration of primary RPE cells nih.gov.
Furthermore, long-term stimulation with this compound has been observed to promote RPE cell proliferation in a dose-dependent fashion. A measurable increase in cell number was noted even at sub-micromolar concentrations of this compound, with the maximal proliferative effect, an approximate 30% increase in cell number, observed after treatment with 10 μM this compound for five days nih.gov. These findings indicate that OR51E2 is involved in the regulation of RPE cell growth and may represent a target for addressing proliferative disorders affecting the RPE nih.gov.
Table 2: Effect of this compound on RPE Cell Proliferation
| Concentration of this compound | Duration of Treatment | Proliferative Effect |
|---|---|---|
| Sub-micromolar concentrations | 5 days | Significant increase in cell number nih.gov |
| 10 μM | 5 days | Maximal effect (~30% increase in cell number) nih.gov |
The stimulation of OR51E2 in RPE cells by this compound initiates a distinct intracellular calcium (Ca2+) signaling cascade nih.gov. The application of this compound induces a transient rise in the intracellular Ca2+ concentration nih.gov. The kinetics of this response in RPE cells show a maximal amplitude reached after an average of three minutes of continuous application, with an EC50 value of 91 μM nih.gov.
The origin of this Ca2+ increase is primarily dependent on the influx of extracellular Ca2+, as the signal is not evoked when cells are in a Ca2+-free environment nih.gov. The signaling mechanism is mediated principally by cyclic AMP (cAMP) as a key second messenger. This is evidenced by experiments where pre-incubation with an adenylyl cyclase inhibitor abolished the this compound-induced Ca2+ signal nih.gov. Furthermore, this compound application leads to a dose-dependent increase in intracellular cAMP levels nih.gov. In addition to Ca2+ influx, the signaling pathway also involves a secondary release of Ca2+ from intracellular stores, which occurs independently of the IP3 pathway nih.gov. This signaling cascade is similar to the canonical olfactory pathway, involving components like Gαolf and adenylyl cyclase III, which are expressed in RPE cells nih.gov.
The signaling cascade initiated by this compound in RPE cells extends to the activation of several downstream protein kinases, which are believed to mediate the observed effects on cell migration and proliferation nih.gov. Stimulation of RPE cells with this compound leads to the phosphorylation and subsequent activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) nih.gov. Additionally, an increased phosphorylation of AKT and its substrate PRAS40 has been observed, confirming the activation of the AKT signaling pathway nih.gov.
While direct evidence in RPE cells is specific to ERK1/2 and AKT, studies in other cell types expressing OR51E2 provide further insight into potential downstream pathways. For instance, in prostate cancer cells, OR51E2 activation results in the activation of protein tyrosine kinase 2 beta (Pyk2), which subsequently leads to the phosphorylation of p38 mitogen-activated protein kinases (p38 MAPK) researchgate.net. In epidermal melanocytes, this compound stimulation activates both ERK1/2 and p38 MAPK researchgate.net. This suggests that the physiological outcome of OR51E2 activation can be cell-type specific, depending on the available downstream signaling components researchgate.net.
Influence on Locomotor Activity and Neurotransmitters
Research into the effects of this compound on the central nervous system indicates an influence on behavior, particularly in models of stress. In studies involving stress-induced mice, the inhalation of perfumes containing this compound was shown to affect locomotor-related behavior in the tail suspension test. Specifically, it lowered the immobility time of the mice, an effect often associated with antidepressant activity unair.ac.id.
Beyond its behavioral effects, this compound has also been shown to modulate physiological markers of stress. In the same study, a substantial decrease in serum cortisol levels was observed in mice that inhaled a perfume formulation containing this compound, indicating a reduction in stress levels unair.ac.id. While these findings point to a central effect of this compound, the direct influence on specific neurotransmitter systems, such as dopamine or serotonin, has not been fully elucidated in the available research. However, the observed modulation of stress-related behaviors and hormone levels suggests a potential interaction with the neurochemical pathways that govern these responses.
Effects on Melanogenesis
This compound has been identified among a range of compounds possessing various pharmacological effects, including actions related to melanogenesis frontiersin.org. Melanogenesis is the complex process responsible for the synthesis of melanin (B1238610), the primary pigment determining skin, hair, and eye color frontiersin.org. This process occurs in specialized organelles called melanosomes within melanocytes and serves as a crucial defense mechanism against ultraviolet (UV) radiation. However, the abnormal accumulation of melanin can lead to hyperpigmentation disorders frontiersin.org. The regulation of melanogenesis is intricate, involving numerous signaling pathways and enzymatic reactions. While this compound is cited as having an effect on this process, detailed mechanistic studies specifically elucidating its role are not extensively documented in publicly available research.
The production of melanin is centrally controlled by the enzyme tyrosinase (TYR), which catalyzes the initial, rate-limiting steps in the melanin synthesis pathway mdpi.com. Tyrosinase activity and the entire melanogenic cascade are regulated at the genetic level primarily by the Microphthalmia-associated transcription factor (MITF). MITF is the master regulator that controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2/DCT) nih.govmdpi.comresearchgate.net. The expression and activity of MITF are, in turn, governed by complex signaling pathways, such as the cyclic AMP (cAMP) pathway, which is often initiated by stimuli like α-melanocyte-stimulating hormone (α-MSH) nih.govmdpi.com.
Currently, specific research detailing the direct action of this compound on the catalytic activity of tyrosinase or its influence on the expression levels of MITF, TYR, and TYRP1 genes is not available in the reviewed literature. Therefore, the precise mechanism by which this compound affects melanogenesis—whether by directly inhibiting or stimulating tyrosinase, modulating MITF expression, or acting through other cellular pathways—remains to be elucidated.
Table 1: Key Genes in Melanogenesis An interactive data table will be provided in the final output.
| Gene | Protein Product | Function in Melanogenesis |
|---|---|---|
| TYR | Tyrosinase | Catalyzes the first two rate-limiting steps of melanin synthesis. |
| TYRP1 | Tyrosinase-related protein 1 | Stabilizes tyrosinase and may possess DHICA oxidase activity. |
| MITF | Microphthalmia-associated transcription factor | Master transcriptional regulator of melanocyte development and melanogenic enzyme expression. |
Structure-Activity Relationships in Pharmacological Effects
The study of structure-activity relationships (SAR) is crucial for understanding how a molecule's chemical structure influences its biological activity, guiding the development of more potent and specific derivatives. For this compound and its related compounds, SAR studies have been explored in various contexts, although a comprehensive understanding of their pharmacological effects remains a subject of ongoing research. A 2020 review noted that while derivatives of α-ionone and β-ionone exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer actions, their corresponding structure-activity relationships are still considered inconclusive frontiersin.org.
Despite the lack of a definitive overarching SAR, specific studies on this compound derivatives have provided valuable insights into how structural modifications affect particular biological activities.
Antifungal and Antioxidant Activity: A study focused on the synthesis of this compound thiazolylhydrazone derivatives revealed that these modifications could lead to significant biological activity. By introducing a thiazolylhydrazone skeleton—a known pharmacophore—to the this compound structure, researchers created a series of new compounds. In vitro testing showed that many of these derivatives possessed high antioxidant and antifungal capabilities. This suggests that the addition of the thiazolylhydrazone moiety is a key structural feature for enhancing these specific activities.
Insect Repellent Activity: Research into sustainable aphid management has utilized this compound as a lead compound. A series of derivatives containing ester groups were synthesized and tested for their repellent activity against the pea aphid (Acyrthosiphon pisum). The findings indicated that most of the synthesized ester derivatives exhibited higher repellent activity than the parent this compound molecule. This demonstrates that the introduction of specific ester groups can significantly enhance the compound's effectiveness as an insect repellent, providing a clear example of SAR in this context.
These examples underscore that while a universal SAR for all of this compound's pharmacological effects has not been established, modifying its core structure is a viable strategy for tuning its activity for specific applications, such as in agriculture or as potential antioxidants.
Table 2: Structure-Activity Relationship Insights for this compound Derivatives An interactive data table will be provided in the final output.
| Derivative Class | Structural Modification | Resulting Activity | Key Finding |
|---|---|---|---|
| Thiazolylhydrazones | Addition of a thiazolylhydrazone skeleton | Enhanced antioxidant and antifungal activity | The thiazolylhydrazone moiety acts as a potent pharmacophore. |
Ecological and Environmental Research
Role in Plant Defense Mechanisms
Beta-ionone (B89335) is a volatile organic compound (VOC) produced by various plants, playing a significant role in their defense against herbivores and pathogens. nih.govresearchgate.netmdpi.com It is a cleavage product of β-carotene, a common plant pigment. nih.gov
This compound exhibits a dual role in its interactions with insects, acting as either an attractant or a repellent depending on the insect species. nih.govplos.org This complex functionality highlights its importance in shaping insect behavior and plant-insect dynamics.
Repellent and Deterrent Effects:
Crucifer Flea Beetle (Phyllotreta cruciferae): this compound has been shown to repel the crucifer flea beetle. nih.govresearchgate.net Studies using a T-shaped olfactometer revealed that this compound elicited a more potent repellent response compared to other VOCs like (±)-linalool, (−)-β-pinene, E-β-caryophyllene, and (+)-limonene. nih.gov
Two-Spotted Spider Mite (Tetranychus urticae): Research has demonstrated a strong repellent effect of this compound towards the two-spotted spider mite. researchgate.net
Silverleaf Whitefly (Bemisia tabaci): this compound acts as a significant oviposition deterrent for whiteflies. researchgate.netnih.gov
Cabbage Butterfly (Pieris rapae): The compound emitted from the flowers of Osmanthus fragrans repels the cabbage butterfly. nih.gov
Attractant Effects:
Green Leaf Bug (Apolygus lucorum): this compound is a volatile released by plants like cotton and tomato that attracts the green leaf bug. plos.org
Pollinators: As a common floral scent, this compound can attract bees and other pollinators, which can indirectly benefit the plant through increased crop yield. nih.gov
The following table summarizes the observed effects of this compound on various insect species:
| Insect Species | Common Name | Effect |
| Phyllotreta cruciferae | Crucifer Flea Beetle | Repellent nih.govresearchgate.net |
| Tetranychus urticae | Two-Spotted Spider Mite | Repellent researchgate.net |
| Bemisia tabaci | Silverleaf Whitefly | Oviposition Deterrent researchgate.netnih.gov |
| Pieris rapae | Cabbage Butterfly | Repellent nih.gov |
| Apolygus lucorum | Green Leaf Bug | Attractant plos.org |
| Bees | - | Attractant nih.gov |
In addition to its role as a repellent, this compound also functions as a feeding deterrent against certain insect herbivores. nih.gov This antifeedant property is a crucial aspect of plant defense, as it directly reduces the amount of damage inflicted by pests.
Red-Legged Earth Mite (Halotydeus destructor): this compound released from the leaves of Trifolium glanduliferum and Trifolium strictum acts as a feeding deterrent to this mite. nih.gov
Flea Beetles (Orchid bees, Euglossa mandibularis): Studies have shown that this compound serves as a feeding deterrent for these flea beetles. nih.gov
Large White Butterfly (Pieris brassicae): this compound is classified as a highly active deterrent that almost completely inhibits the feeding of the larvae of this butterfly. researchgate.netuwm.edu.pl It is considered a preingestive deterrent, acting before the insect ingests the food. researchgate.netuwm.edu.pl
Environmental Presence and Impact
This compound is naturally present in the environment and can have ecotoxicological effects on aquatic life.
This compound has been widely detected in various aquatic ecosystems, including lakes and rivers. researchgate.netoecd.org Its presence is often attributed to biotransformation processes in phytoplankton. oecd.org For instance, in Taihu Lake, China, β-ionone was identified as a major odorant, with concentrations varying seasonally. rsc.org It can also be generated from the decay of certain algae, such as Microcystis, which releases carotenes that can be oxidized to form this compound. rsc.org
While naturally occurring, this compound can be toxic to aquatic organisms, particularly at elevated concentrations. oecd.orgcarlroth.comscbt.com
Studies on zebrafish (Danio rerio) embryos have revealed the acute and developmental toxicity of this compound. researchgate.netnih.gov
Acute Toxicity: Exposure to this compound has shown acute toxicity to the early life stages of zebrafish. researchgate.netnih.gov The median lethal concentration (LC50) of this compound for zebrafish at 96 hours post-fertilization was determined to be 1321 μg/L. researchgate.netnih.gov
Developmental Effects: Exposure to higher concentrations of this compound can lead to several developmental abnormalities in zebrafish embryos. researchgate.net These include:
A decrease in the hatching rate. researchgate.net
An increase in the mortality rate. researchgate.net
An increase in the malformation rate. researchgate.net
The following table summarizes the acute and developmental toxicity of this compound on zebrafish embryos:
| Endpoint | Effect |
| Acute Toxicity | |
| 96-hour LC50 | 1321 μg/L researchgate.netnih.gov |
| Developmental Effects | |
| Hatching Rate | Decreased researchgate.net |
| Mortality Rate | Increased researchgate.net |
| Malformation Rate | Increased researchgate.net |
Ecotoxicological Effects on Aquatic Organisms (e.g., Zebrafish)
Endocrine Disruption and Pigmentation Changes
This compound, an odorous substance found in various aquatic ecosystems, has been the subject of research regarding its potential ecotoxicological effects on freshwater vertebrates. researchgate.netnih.gov Studies have specifically investigated its impact on the endocrine system and pigmentation in the early life stages of zebrafish (Danio rerio). researchgate.netnih.gov
Exposure to this compound has demonstrated acute toxicity in zebrafish embryos, leading to a decreased hatching rate and an increase in mortality and malformation rates. researchgate.netnih.gov The median lethal concentration (LC50) of this compound for zebrafish at 96 hours post-fertilization was determined to be 1321 μg/L. researchgate.netnih.gov
Research indicates that this compound acts as an endocrine disruptor by affecting key hormonal pathways. researchgate.netnih.gov It has been shown to alter the transcription of genes and the levels of hormones associated with the growth hormone/insulin-like growth factor (GH/IGF) and the hypothalamic-pituitary-thyroid (HPT) axes. nih.govresearchgate.net These axes are critical for regulating growth and development in fish. researchgate.net Specifically, this compound exposure has been linked to changes in the body length of zebrafish larvae, which is a direct consequence of interference with these endocrine signaling pathways. nih.gov
In addition to its endocrine-disrupting effects, this compound has been observed to induce hyperpigmentation in zebrafish larvae. researchgate.net This change in pigmentation is stimulated by the regulation of tyrosinase activity and the expression of genes related to melanin (B1238610) production. nih.gov
The following table summarizes key findings from ecotoxicological research on this compound and zebrafish:
Table 1: Ecotoxicological Effects of this compound on Zebrafish (Danio rerio)
| Parameter | Observation | Source(s) |
|---|---|---|
| Median Lethal Concentration (LC50) | 1321 μg/L at 96 hours | researchgate.net, nih.gov |
| Embryonic Development | Decreased hatching rate, increased mortality and malformation | researchgate.net, nih.gov |
| Endocrine System | Regulation of genes and hormones in the GH/IGF and HPT axes | nih.gov |
| Pigmentation | Hyperpigmentation stimulated via regulation of tyrosinase activity and melanin-related gene expression | researchgate.net, nih.gov |
| Growth | Affected the body length of larvae | nih.gov |
While these studies highlight the effects on zebrafish, other research on different species provides a broader context. For instance, acute toxicity has been observed in other aquatic organisms, with a 96-hour LC50 of 5.1 mg/l for the fathead minnow (Pimephales promelas) and a 48-hour EC50 of 3.7 mg/l for the water flea (Daphnia magna). oecd.org
Allelopathic Properties in Plants
This compound has been identified as a potent allelochemical, a compound produced by a plant that influences the growth of other plants. nih.gov This property has been notably demonstrated in studies of Sweetie Iris (Iris pallida Lam.), where this compound is a key bioactive compound in the rhizome responsible for its strong allelopathic effects. nih.govnih.gov The content of this compound in the crude extract of the Sweetie Iris rhizome was measured at 20.0 mg per gram. nih.govnih.gov
Phytotoxicity bioassays have confirmed that this compound exhibits significant inhibitory activity against the growth of various plant species. nih.gov At a concentration of 23.0 µg/mL, this compound was found to inhibit the growth of all tested plant species. nih.govnih.gov The inhibitory effects were observed on both radicle (root) and hypocotyl (stem) elongation, with radicles generally showing greater sensitivity. nih.gov This is attributed to the radicle being the first organ to absorb allelochemicals from the environment and its higher permeability to these substances. nih.gov
The concentration required for 50% growth inhibition (EC50) varied among the tested species, as detailed in the table below. Taraxacum officinale (dandelion) was among the most sensitive species to this compound. nih.govresearchgate.net
Table 2: Allelopathic Effects of this compound on Various Plant Species
| Plant Species | Common Name | EC50 for Radicle Elongation (µg/mL) | EC50 for Hypocotyl Elongation (µg/mL) | Source(s) |
|---|---|---|---|---|
| Taraxacum officinale | Dandelion | 15.4 | 16.0 | nih.gov, researchgate.net |
| Stellaria media | Chickweed | 15.4 - 28.0 (range) | 11.8 - 31.7 (range) | nih.gov |
| Eleusine indica | Goosegrass | 15.4 - 28.0 (range) | 11.8 - 31.7 (range) | nih.gov |
| Amaranthus hybridus | Smooth Pigweed | 15.4 - 28.0 (range) | 11.8 - 31.7 (range) | nih.gov |
| Lactuca sativa L. | Lettuce | 15.4 - 28.0 (range) | 11.8 - 31.7 (range) | nih.gov |
| Vicia villosa | Hairy Vetch | 15.4 - 28.0 (range) | 11.8 - 31.7 (range) | nih.gov |
The identification of this compound and its derivatives as allelochemicals is not limited to Iris pallida. Research has isolated and characterized related compounds from other plants, noting their phytotoxic activity. For example, (3R)-3-hydroxy-β-ionone has been identified as a potent phytotoxic substance in Elaeocarpus floribundus, moss (Rhynchostegium pallidifolium), and Polygonum chinense. mdpi.combioone.orgjst.go.jp Similarly, various C11 and C13 norisoprenoids, including 3-hydroxy-β-ionone and 4-oxo-β-ionone, isolated from the cyanobacterium Spirulina platensis have demonstrated inhibitory effects on the seed germination and seedling growth of Chinese amaranth. semanticscholar.org These findings underscore the widespread role of this compound and its structural relatives as allelochemicals in different ecosystems. mdpi.comsemanticscholar.org
Table of Mentioned Compounds
| Compound Name |
|---|
| (3R)-3-hydroxy-7,8-dihydro-β-ionone |
| (3R)-3-hydroxy-β-ionone |
| 3-hydroxy-β-ionol |
| 3-oxo-β-ionol |
| 3-oxo-β-ionone |
| 4-oxo-β-ionone |
| Amaranthus hybridus |
| Androgens |
| Astaxanthin |
| Benzoxazinones |
| This compound |
| Bisphenols |
| Brassica napus |
| Carbon dioxide |
| Catecholamine |
| cis-3-hydroxy-α-ionone |
| DBP (Dibutyl phthalate) |
| Dihydro-3-oxo-β-ionol |
| Dihydroactinidiolide |
| Eleusine indica |
| Estrogens |
| Follicle-stimulating hormone (FSH) |
| Gonadotropin-releasing hormone (GnRH) |
| Growth hormone |
| Insulin-like growth factor (IGF) |
| Lactuca sativa L. |
| Linoleic acid |
| Loliolide |
| Luteinizing hormone (LH) |
| Melanin |
| Momilactone A |
| Momilactone B |
| Nimbic acid B |
| Nimbolide B |
| Oleic acid |
| Ozone |
| Palmitic acid |
| Parabens |
| Phthalates |
| Saponarin |
| Stellaria media |
| Taraxacum officinale |
| Testosterone |
| Triclosan |
| Tyrosinase |
| Vicia villosa |
Analytical Methodologies for Beta Ionone Research
Spectroscopic and Chromatographic Techniques
Advanced spectroscopic and chromatographic techniques form the cornerstone of modern analytical research on beta-ionone (B89335). These methods offer high sensitivity, selectivity, and the ability to resolve complex mixtures, which is crucial for accurately identifying and quantifying this compound, often present among a myriad of other volatile and non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely employed technique for the analysis of volatile compounds like this compound. scientificlabs.co.uk This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for highly confident identification. hmdb.caresearchgate.net
| Parameter | Value | Reference |
| Limit of Detection (LOD) in water | <1.3 ng L⁻¹ | nih.gov |
| Limit of Quantification (LOQ) in cell culture media | <53.0 ng/ml | nih.gov |
| Recovery in cell culture media | 71.7% - 95.7% | nih.gov |
This table presents selected performance metrics for the analysis of this compound using GC-MS in different matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another key analytical technique used in this compound research, particularly for samples where the compound is present in a non-volatile form or in complex mixtures that are not amenable to GC analysis. mdpi.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
A notable application of HPLC is the quantification of this compound in plant extracts. For example, HPLC analysis was used to determine the concentration of this compound in the crude extract of Iris pallida rhizomes, where it was found to be present at 20.0 mg g⁻¹. mdpi.comnih.govug.edu.ghmdpi.com HPLC is also instrumental in studying the metabolism and degradation of carotenoids, from which this compound is derived. frontiersin.org It can be used to analyze the products formed from the enzymatic cleavage of carotenoids, providing insights into the biosynthetic pathways of this compound. researchgate.net In some applications, HPLC is coupled with mass spectrometry (LC-MS) to enhance identification and quantification capabilities. researchgate.net
| Application | Finding | Reference |
| Quantification in Iris pallida rhizome | 20.0 mg g⁻¹ of crude extract | mdpi.comnih.govug.edu.ghmdpi.com |
| Analysis of carotenoid cleavage products | Identification of this compound from β-apo-8'-carotenal | researchgate.net |
| Analysis of carotenoids in peach peel | Quantification of β-carotene, a precursor to this compound | frontiersin.org |
This table highlights research findings obtained through the use of HPLC for this compound analysis.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. researchgate.net In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above a sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. researchgate.net The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and analysis by MS. frontiersin.org
This technique is particularly valuable for analyzing the aroma profiles of food and beverages. It has been used to identify this compound as a key volatile organic compound in Longjing tea and as a major contributor to the aroma of raspberries. nih.gov HS-SPME-GC-MS is also employed to characterize the aromatic profile of various fruits like apricots. nih.gov Furthermore, the method has been optimized for the analysis of volatile compounds in Chinese chive, identifying this compound as a major aroma-active compound. mdpi.com In environmental applications, HS-SPME-GC-MS provides a sensitive method for the simultaneous analysis of multiple odorants, including this compound, in water. nih.gov
| Matrix | Fiber Coating | Key Finding | Reference |
| Peach Peel | 65 µm PDMS-DVB | Identification of this compound as a volatile compound. | frontiersin.org |
| Chinese Chive | 85 µm CAR/PDMS | This compound identified as a major aroma-active compound. | mdpi.com |
| Tea | PDMS/DVB | This compound is a significant flavor compound in green and black tea. | nih.govbenthamscience.com |
| Water | Not specified | Simultaneous analysis of this compound and other odorants. | nih.gov |
This table summarizes the application of HS-SPME-GC-MS for the analysis of this compound in different sample types.
Liquid-Liquid Phase Extraction Coupled with GC-MS (LLE-GC-MS)
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that involves the separation of a compound from a liquid sample by transferring it to another immiscible liquid solvent. researchgate.net When coupled with GC-MS, LLE provides a robust method for the extraction and quantification of semi-volatile organic compounds like this compound from aqueous matrices. researchgate.netdntb.gov.ua The choice of extraction solvent is critical and is based on the solubility of the target analyte and its immiscibility with the sample matrix.
A simple and rapid LLE-GC-MS method has been developed for the analysis of trace levels of this compound in water. researchgate.net In this method, various parameters such as extraction time, ionic strength, and pH were optimized to enhance detection efficiency. researchgate.net The study demonstrated good linearity and recoveries for this compound in both ultrapure and tap water samples, with a method detection limit of 1.98 µg/L. researchgate.net LLE has also been considered for the in situ product recovery of this compound from fermentation broths to alleviate product toxicity to microorganisms. acs.orggreenering.org
| Parameter | Optimized Condition/Value | Reference |
| Extraction Time | 8 minutes | researchgate.net |
| pH | 9 | researchgate.net |
| Ionic Strength | No NaCl addition | researchgate.net |
| Method Detection Limit (MDL) in water | 1.98 µg/L | researchgate.net |
| Recovery in ultrapure water | 88%–95% | researchgate.net |
| Recovery in tap water | 110%–114% | researchgate.net |
This table details the optimized parameters and performance of an LLE-GC-MS method for this compound analysis in water.
Gas Chromatographic-Ion-Trap Detection-Mass Spectrometry (GC-ITD-MS)
Gas Chromatography-Ion-Trap Detection-Mass Spectrometry (GC-ITD-MS) is a specific configuration of GC-MS that utilizes an ion trap as the mass analyzer. Ion trap mass spectrometers can perform multiple stages of mass spectrometry (MS/MS or MSⁿ), which allows for enhanced structural elucidation of analytes.
This technique has been applied to the analysis of taste and odor compounds in water, including this compound. researchgate.net In a study developing an LLE-GC-MS method, the extracts containing this compound were analyzed by GC-ITD-MS. researchgate.net The use of an ion trap detector can provide high sensitivity and the ability to perform targeted analysis of specific ions, which is beneficial for complex sample matrices.
Multidimensional Gas Chromatography with Tandem Mass Spectrometric Detection
Multidimensional Gas Chromatography (MDGC) coupled with tandem mass spectrometry (MS/MS) represents a highly advanced analytical approach for the separation and detection of trace compounds in extremely complex matrices. researchgate.net MDGC employs two or more GC columns with different stationary phases. A selected portion (a "heart-cut") of the effluent from the first column is transferred to a second column for further separation. nih.gov This significantly enhances peak capacity and resolution.
This powerful technique has been utilized for the quantitative determination of this compound in wine for authenticity control. researchgate.netnih.gov By using MDGC-MS/MS, researchers can achieve trace-level analysis of this compound and other aroma compounds. nih.gov This method allows for the establishment of typical concentration ranges for this compound in authentic wines, with elevated concentrations potentially indicating adulteration. researchgate.netnih.gov For example, one study suggested a threshold for this compound content of > 1 µg/L as an indicator of possible adulteration in wine. researchgate.net
| Application | Technique | Key Finding | Reference |
| Wine Authenticity | Heart-cut MDGC-MS/MS | Concentrations up to 1.0 µg/L in authentic wines; higher levels may indicate adulteration. | researchgate.netnih.gov |
This table illustrates the application of Multidimensional Gas Chromatography with Tandem Mass Spectrometric Detection in this compound research.
Enantiomeric Analysis and Authenticity Control
The authentication of natural flavors is a significant concern in the food and fragrance industries. Enantiomeric analysis, which determines the ratio of stereoisomers of a chiral compound, serves as a critical tool for this purpose. Since β-ionone does not possess a chiral center, direct enantiomeric analysis is not applicable. However, it is often analyzed alongside its chiral isomer, α-ionone, in authenticity studies of products like raspberry and wine, where the enantiomeric distribution of α-ionone provides definitive proof of natural origin versus synthetic adulteration. nih.govresearchgate.net
Advanced analytical techniques are employed to separate and quantify these isomers with high precision. Multidimensional gas chromatography (MDGC) is a powerful method for analyzing trace-level flavor compounds in complex matrices. nih.govnih.gov Specifically, heart-cut MDGC coupled with tandem mass spectrometric detection (MS/MS) has been successfully used for the analysis of α-ionone, β-ionone, and other norisoprenoids in wine. nih.gov For the chiral separation of α-ionone, a chiral stationary phase is required in the gas chromatography (GC) column. nih.govscispec.co.th Cyclodextrin-based chiral stationary phases, such as octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin, are effective for this enantioselective analysis. nih.gov
In authentic wines, for example, α-ionone is typically found with a high enantiomeric ratio favoring the (R)-enantiomer. nih.gov The addition of synthetic, racemic α-ionone would alter this natural ratio, making its enantiomeric distribution a reliable marker for adulteration. nih.gov While β-ionone itself is achiral, its concentration, along with that of α-ionone, can also indicate potential adulteration if found at unusually high levels. nih.gov
Isotope ratio mass spectrometry (IRMS) provides another layer of authenticity control. This technique measures the ratios of stable isotopes, such as carbon-13 to carbon-12 (¹³C/¹²C) and deuterium (B1214612) to hydrogen (²H/¹H). researchgate.netnih.gov The combination of constant flow multidimensional gas chromatography-combustion/pyrolysis-isotope ratio mass spectrometry (MDGC-C/P-IRMS) has been applied to assess the authenticity of β-ionone in raspberries. nih.gov By determining the specific isotope ratios (δ¹³C and δ²H values) of β-ionone from authentic fruit, characteristic authenticity ranges can be established. researchgate.netnih.gov Samples with isotope ratios falling outside these natural ranges are considered suspect.
The following table summarizes key analytical techniques used in the authenticity control of β-ionone and related compounds.
Table 1: Analytical Techniques for Authenticity Control
| Technique | Analyte(s) | Purpose | Key Findings | References |
|---|---|---|---|---|
| Enantio-MDGC-MS | α-Ionone | Enantiomeric Separation | In authentic products, α-ionone shows a high excess of one enantiomer (e.g., (R)-α-ionone in wine). A racemic mixture indicates adulteration. | nih.govnih.gov |
| HS-SPME-MDGC-MS/MS | α-Ionone, β-Ionone | Trace-level Quantification | Elevated concentrations of α- and β-ionone in commercial products can serve as indicators of potential adulteration. | nih.gov |
| MDGC-C/P-IRMS | β-Ionone, α-Ionone | Stable Isotope Ratio Analysis (¹³C/¹²C, ²H/¹H) | Establishes characteristic isotope fingerprints for natural compounds, allowing for the detection of synthetic versions. | researchgate.netnih.gov |
Metabolite Analysis and Isotope Tracing for Pathway Activity
Understanding the biosynthesis of β-ionone is crucial for optimizing its production in biological systems. Metabolite analysis and isotope tracing are powerful methodologies for elucidating metabolic pathways and quantifying their activity. nih.govnih.gov These techniques involve introducing a substrate labeled with a stable isotope (e.g., ¹³C) into a biological system and tracking its incorporation into downstream metabolites. medchemexpress.comspringernature.com
This approach provides dynamic information about metabolic fluxes and can help identify bottlenecks in engineered pathways. nih.govresearchgate.net The analysis is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between labeled (isotopologue) and unlabeled metabolites. medchemexpress.com
A key application of this methodology is in the metabolic engineering of microorganisms, such as the yeast Yarrowia lipolytica, to produce valuable compounds like ionones. researchgate.netresearchgate.net In these studies, ¹³C-labeled glucose or other carbon sources are fed to the yeast cultures. By analyzing the labeling patterns in intermediates of the mevalonate (B85504) (MVA) pathway and the final ionone (B8125255) products, researchers can determine the activity of specific enzymatic steps. nih.govresearchgate.net
The use of stable isotope-labeled compounds, such as (E)-β-Ionone-d₃, serves multiple purposes in metabolic research. medchemexpress.com They can be used as internal standards in mass spectrometry to enhance analytical accuracy and can help track the transformation and clearance of the compound in a biological system. medchemexpress.com This allows for precise tracking of atoms through metabolic networks, helping to reconstruct pathways and identify key regulatory points. medchemexpress.com
The table below outlines the application of these techniques in studying β-ionone-related metabolic pathways.
Table 2: Metabolite and Isotope Tracing Analysis for Pathway Elucidation
| Technique | Tracer/Label | Biological System | Purpose | Key Findings | References |
|---|---|---|---|---|---|
| ¹³C-Isotope Tracing & LC-MS | ¹³C-Glucose | Engineered Yarrowia lipolytica | To determine metabolic pathway activity and identify production bottlenecks. | Quantified physiological responses and temporal changes in metabolism, indicating shifts in pathway bottlenecks during fermentation. | nih.govresearchgate.netresearchgate.net |
| HILIC-MS/MS | ¹³C-labeled substrates | Engineered Yarrowia lipolytica | Improved separation and quantification of polar metabolites and isotopologues. | Enabled detailed analysis of intermediates in the mevalonate pathway, providing insights into metabolic dynamics. | nih.gov |
| Stable Isotope Labeled Compounds (e.g., β-Ionone-d₃) | Deuterium (d₃) | In vitro / in vivo systems | To serve as internal standards and trace metabolic fate. | Allows for precise quantification and tracking of the compound and its metabolites, aiding in pharmacokinetic and metabolic pathway studies. | medchemexpress.com |
Biotechnological Production and Engineering
Metabolic Engineering for Enhanced Production
Metabolic engineering focuses on redesigning the metabolism of microbial hosts to optimize the production of a target compound. This involves introducing heterologous genes to construct a biosynthetic pathway and fine-tuning the host's native metabolic networks to direct carbon flux towards the desired product.
Several microorganisms have been successfully engineered for beta-ionone (B89335) production, chosen for their well-characterized genetics, rapid growth, and suitability for industrial fermentation. mdpi.com
Saccharomyces cerevisiae : As a "generally recognized as safe" (GRAS) yeast, S. cerevisiae is a popular choice for producing food and fragrance compounds. mdpi.comnih.gov Early efforts established proof-of-principle production, mdpi.com and recent work has focused on systematic metabolic engineering to boost yields. frontiersin.orgacs.org Strategies include integrating multiple copies of key genes and fine-tuning their expression to increase the precursor supply, leading to titers of up to 33 mg/L in shake flasks. frontiersin.orgresearchgate.net One engineered platform strain achieved 31.87 mg/L of β-ionone in shake-flask cultures. acs.org
Escherichia coli : This bacterium is a workhorse for metabolic engineering due to its fast growth and the availability of extensive genetic tools. mdpi.com Engineered E. coli has been shown to produce this compound, with reported titers reaching 32 mg/L in shake flasks and as high as 500 mg/L in controlled bioreactors. mdpi.comnih.govfrontiersin.org Success in E. coli often involves using high-copy-number plasmids to express the necessary biosynthetic pathway genes. mdpi.comfrontiersin.org
Yarrowia lipolytica : This oleaginous (oil-producing) yeast is an exceptionally attractive host for producing terpenoids like this compound. nih.gov Its natural ability to produce high levels of acetyl-CoA, a key building block for terpenoids, provides a significant advantage. nih.govd-nb.info Engineering strategies in Y. lipolytica have led to some of the highest reported titers for this compound, achieving approximately 1 g/L in fed-batch fermentation. frontiersin.orgnih.gov Furthermore, engineered strains have been used to efficiently convert organic waste into this compound. frontiersin.orgnih.gov
Candida tropicalis : This nonconventional oleaginous yeast has recently been explored as a robust host for this compound synthesis due to its strong environmental tolerance and ability to generate large amounts of biomass. acs.orgnih.gov A pioneering study demonstrated the first de novo synthesis of this compound in C. tropicalis, achieving a titer of 400.5 mg/L in shake flasks and 730 mg/L in a bioreactor through strategies including enzyme screening, subcellular engineering, and directed evolution. acs.orgnih.gov
The heterologous production of this compound in microbes begins with the central carbon metabolism, converting sugars like glucose into acetyl-CoA. google.com This acetyl-CoA enters the mevalonate (B85504) (MVA) pathway to produce the C5 building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). google.com Key enzymes in the MVA pathway are often overexpressed to increase the precursor pool, including:
Acetyl-CoA acetyltransferase (AtoB)
Hydroxymethylglutaryl-CoA synthase (HMGS) google.com
Hydroxymethylglutaryl-CoA reductase (HMGR) google.com
Isopentenyl diphosphate isomerase (IPI) google.com
These C5 units are then assembled into the C20 molecule geranylgeranyl diphosphate (GGPP) by enzymes like farnesyl diphosphate synthase (FPPS) and GGPP synthase (GGPPS). google.com To channel flux towards this compound's direct precursor, β-carotene, a "pull" module is introduced, typically comprising two genes from the fungus Mucor circinelloides:
carRP : A bifunctional enzyme with phytoene (B131915) synthase and lycopene (B16060) cyclase activity. google.comresearchgate.net
carB : A phytoene dehydrogenase. google.comresearchgate.net
These enzymes convert GGPP into lycopene and then cyclize it to form β-carotene. google.com The final and often rate-limiting step is the cleavage of β-carotene at the 9,10 and 9',10' positions to yield two molecules of this compound. mdpi.comnih.gov This reaction is catalyzed by a carotenoid cleavage dioxygenase (CCD) , a class of enzymes that are a major focus of protein and pathway engineering. google.comresearchgate.net
Commonly used CCDs include CCD1 from plants like Petunia x hybrida (PhCCD1) or Osmanthus fragrans. google.comnih.gov Optimization strategies to improve the efficiency of this final step include:
Enzyme Engineering : Modifying the CCD enzyme itself to improve its catalytic activity or stability. nih.gov
Compartmentalization : Fusing the CCD enzyme with signal peptides that direct it to specific cellular locations, such as lipid bodies or membranes, where the hydrophobic β-carotene substrate accumulates. google.comfrontiersin.org This co-localization of enzyme and substrate significantly enhances conversion efficiency. frontiersin.orgnih.gov
A key advantage of biotechnological production is the ability to use renewable and low-cost feedstocks, including organic waste. frontiersin.orgfrontiersin.org Researchers have successfully demonstrated high-yield production of this compound by engineered Yarrowia lipolytica using hydrolysates from food and agricultural waste. frontiersin.orgnih.gov
In one landmark study, food waste was hydrolyzed to produce a nutrient-rich medium containing 78.4 g/L of glucose and 8.3 g/L of fructose. frontiersin.orgnih.gov Sugarcane bagasse was also hydrolyzed to yield a feedstock with 34.7 g/L of glucose and 20.1 g/L of xylose. frontiersin.orgnih.gov An engineered Y. lipolytica strain, carrying a modified CCD enzyme for enhanced membrane affinity, was able to ferment these hydrolysates and produce this compound at a concentration of 4.0 g/L from the food waste hydrolysate. frontiersin.orgresearchgate.net This represents the highest yield reported to date for the fermentation of this compound and demonstrates a viable strategy for upcycling inedible waste into valuable aroma chemicals. frontiersin.orgnih.gov
Strategies for Increased Biosynthesis Yields
Achieving commercially viable titers of this compound requires a multi-pronged approach that goes beyond basic pathway construction. Several advanced strategies are employed to maximize yields.
Push-Pull-Cleave Strategy : This is a foundational concept in engineering the pathway. The "push" involves overexpressing the upstream MVA pathway genes to increase the supply of precursors like GGPP. google.comnih.gov The "pull" consists of introducing the carotenogenic genes (carRP, carB) to efficiently convert GGPP into β-carotene. nih.gov The final "cleave" step is the optimization of the CCD enzyme to convert β-carotene into this compound. nih.gov
Modular Pathway Engineering : This approach involves dividing the biosynthetic pathway into distinct modules (e.g., acetyl-CoA supply module, MVA module, carotenoid module). nih.gov Each module can be independently optimized and balanced to prevent the accumulation of toxic intermediates and ensure a smooth metabolic flux towards the final product. frontiersin.orgnih.gov
Enhancing Acetyl-CoA Supply : Since acetyl-CoA is the primary building block, strategies to increase its cytosolic pool are critical. This can involve introducing alternative pathways, such as the phosphoketolase (PK) and phosphotransacetylase (PTA) pathway, which has been shown to boost this compound production. nih.govresearchgate.net
Fermentation Optimization : The conditions under which the microbes are grown play a crucial role. The cleavage of β-carotene by CCD is an oxygen-dependent reaction, so optimizing the dissolved oxygen (DO) level in the fermenter is critical. nih.govfrontiersin.org Studies have shown that increasing the DO level from 0-5% to 15% can double the yield of this compound. nih.gov
In Situ Product Recovery (ISPR) : this compound can be toxic to microbial cells at high concentrations, creating a feedback inhibition loop that limits production. greenering.org To overcome this, ISPR techniques are used, where an organic solvent overlay, such as dodecane (B42187), is added to the fermentation broth. nih.govnih.gov The hydrophobic this compound partitions into the dodecane layer, removing it from the aqueous phase and away from the cells, thereby alleviating toxicity and preventing product loss from vaporization. nih.gov
Comparison of Biotechnological Production with Chemical Synthesis and Plant Extraction
The method of production significantly impacts the cost, sustainability, and market perception of this compound. Biotechnological routes offer distinct advantages over traditional methods.
| Feature | Plant Extraction | Chemical Synthesis | Biotechnological Production |
| Source | Fruits and flowers (e.g., raspberries, osmanthus). nih.govgoogle.com | Chemical precursors like citral (B94496) and acetone. researchgate.net | Renewable feedstocks (e.g., glucose, organic waste). google.comfrontiersin.org |
| "Natural" Label | Yes. nih.gov | No. The process is not considered natural by US or EU standards. researchgate.net | Yes, when using microbial fermentation, it is considered "natural". google.comfrontiersin.orgnih.gov |
| Yield | Extremely low and variable. (e.g., ~100 tons of raspberries for 1g of alpha-ionone). google.com | High, but the process is complex. researchgate.net | Potentially very high and continuously improving (titers up to 4 g/L reported). frontiersin.orgnih.gov |
| Cost | Very high due to low yields and intensive agriculture. nih.gov | Lower than plant extraction, but can be expensive and energy-intensive. researchgate.net | Potentially the most economical at scale, especially when using waste substrates. google.com |
| Sustainability | Low. Dependent on land, water, and weather; subject to crop failure and disease. google.comnih.gov | Low. Often relies on petroleum-based precursors and harsh chemical reagents, creating environmental concerns. researchgate.net | High. Reduces reliance on agriculture, can utilize waste streams, and involves milder process conditions. mdpi.comfrontiersin.org |
| Purity | Often results in complex mixtures requiring extensive purification. mdpi.comnih.gov | Can produce high purity, but may contain undesirable byproducts or isomers. google.comd-nb.info | Can produce a highly pure product, simplifying downstream processing. mdpi.com |
Advanced Research Topics and Future Directions
Elucidation of Unidentified Receptors and Signaling Mechanisms
Beta-ionone's biological effects are mediated through various mechanisms, some of which are still not fully understood. While the olfactory receptor OR51E2, also known as the prostate-specific G-protein-coupled receptor (PSGR), has been identified as a key receptor for This compound (B89335) in processes like cancer cell proliferation, other signaling pathways are likely involved. mdpi.comresearchgate.net
For instance, this compound is produced as an equimolar byproduct during the biosynthesis of strigolactones, a class of plant hormones, yet its receptor in this context remains unidentified. mdpi.com Research suggests that this compound can activate multiple pathways simultaneously or utilize currently unknown signaling mechanisms. mdpi.com Studies have shown that this compound can influence the expression of cell cycle regulatory proteins, as well as pro-apoptotic and anti-apoptotic proteins, independent of its known olfactory receptor interactions. mdpi.comresearchgate.net Future research will need to focus on identifying these novel receptors and dissecting the intricate signaling cascades they trigger to fully comprehend the scope of this compound's biological influence.
Investigation of this compound's Physiological Roles beyond Current Understanding
The known physiological roles of this compound extend from its contribution to the flavor and aroma of fruits and flowers to its involvement in plant defense and as an insect attractant or repellent. nih.gov However, emerging evidence points to a much wider range of biological activities that warrant further investigation.
The endogenous production of this compound in organisms suggests it may have physiological functions that are yet to be discovered. mdpi.com Beyond its well-documented role in plant-insect interactions and as a flavor compound, research is beginning to explore its impact on various cellular processes. nih.govresearchgate.net For example, studies have indicated its potential as an anticancer and anti-inflammatory agent. mdpi.com Further exploration into these and other potential physiological roles, such as its influence on metabolic regulation and intercellular communication, will be crucial for a comprehensive understanding of this multifaceted compound.
Development of Novel this compound Based Compounds and Derivatives
The inherent biological activities of this compound have made it an attractive scaffold for the development of new compounds with enhanced or novel properties. mdpi.com Researchers are actively synthesizing and evaluating a variety of this compound derivatives to explore their potential in diverse applications.
Recent efforts have focused on creating derivatives with improved antioxidant and antifungal activities. mdpi.com For example, a series of this compound thiazolylhydrazone derivatives have been synthesized and shown to possess significant antioxidant capabilities. mdpi.comdntb.gov.ua Other research has explored the creation of hydroxy-indole and quinoline (B57606) carboxamide derivatives from this compound, targeting potential medicinal properties like anti-inflammatory and antimicrobial effects. researchgate.net Furthermore, ester-containing derivatives have been developed for agricultural applications, demonstrating enhanced repellent activity against aphids while being attractive to their predators. acs.org Computational modeling is also being employed to guide the engineering of enzymes for the specific hydroxylation of this compound, leading to the production of enantiodivergent derivatives with distinct properties. acs.org The continued development of such novel compounds holds promise for a wide range of applications in medicine and agriculture. mdpi.com
Integration of Multi-omics Approaches in this compound Research
To unravel the complex biological networks influenced by this compound, researchers are increasingly turning to multi-omics approaches. azolifesciences.comnih.gov This integrated strategy combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of cellular and organismal responses to this compound. frontlinegenomics.comresearchgate.net
A single-omics approach can provide only a partial picture of the intricate interactions at play. azolifesciences.com By integrating multiple layers of biological data, researchers can trace the flow of information from genetic potential to metabolic output, revealing how this compound modulates gene expression, protein levels, and metabolic pathways. nih.govfmach.it This comprehensive approach is essential for understanding the full spectrum of this compound's physiological effects and for identifying key molecular players and pathways that mediate its activity. For example, multi-omics can help elucidate the regulatory networks involved in the biosynthesis of this compound and its derivatives in response to environmental stimuli. frontiersin.org The application of multi-omics is poised to significantly advance our understanding of this versatile compound.
Application in Agricultural Research (e.g., Crop Protection, Allelopathy)
This compound and its derivatives are showing significant promise in agricultural applications, particularly in the areas of crop protection and allelopathy. nih.gov Its natural role as an insect repellent and attractant provides a foundation for developing environmentally friendly pest management strategies. researchgate.net
Research has demonstrated that this compound derivatives can exhibit potent allelopathic activity, inhibiting the growth of competing weeds. mdpi.comjst.go.jptandfonline.com For instance, (3R)-3-hydroxy-β-ionone has been identified as a strong growth inhibitor in certain plant species. mdpi.com Studies on rice cultivars have isolated hydroxy-β-ionone derivatives that suppress the growth of common weeds like barnyardgrass. tandfonline.com Furthermore, derivatives of this compound have been synthesized to enhance their repellent effects against pests like aphids while simultaneously attracting beneficial predatory insects. acs.org The exploration of this compound and its related compounds as bioherbicides and for pest control offers a sustainable alternative to synthetic agrochemicals. mdpi.comnih.gov
Q & A
Q. How can beta-Ionone be reliably detected and quantified in environmental or biological samples?
Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with multiple reaction monitoring (MRM) for trace-level detection. Calibration curves should account for matrix effects (e.g., water samples vs. biological fluids). For environmental studies, compare MRM chromatograms of test samples against controls to differentiate contamination thresholds . This compound’s log P value (4.0) indicates hydrophobic interactions during extraction; optimize solid-phase extraction protocols using C18 columns for recovery efficiency .
Q. What are the key chemical properties influencing this compound’s stability in experimental setups?
Methodological Answer: this compound’s volatility (boiling point: 271°C) requires sealed vials for storage. Its low water solubility (169 mg/L) necessitates ethanol or propylene glycol as solvents for in vitro assays. Monitor degradation using UV-Vis spectroscopy at λ~296 nm, correlating absorbance loss with compound instability .
Q. How does this compound synthesis vary between natural extraction and laboratory synthesis?
Methodological Answer: Natural extraction from Osmanthus Absolute involves steam distillation, while synthetic routes use pseudoionone cyclization. Catalytic conditions determine isomer ratios: phosphoric acid yields this compound, whereas boron trifluoride produces gamma-Ionone. Purity validation requires NMR (¹H/¹³C) and GC-MS to distinguish isomers .
Advanced Research Questions
Q. How can contradictory findings in this compound’s toxicological profile be resolved?
Q. What methodological gaps exist in studying this compound’s anti-stress efficacy via olfactory pathways?
Methodological Answer: this compound’s CRF receptor antagonism in olfactory bulbs requires in vivo models with stress-induced rodents. Key considerations:
Q. How can this compound’s isomer-specific activity be exploited in fragrance research?
Methodological Answer: this compound’s woody profile contrasts with alpha-Ionone’s floral notes. Use sensory panels to evaluate olfactory thresholds (e.g., 0.1–10 ppm in air). Pair with Hedione® or Bergamot EO in “tea accord” formulations. Quantify receptor binding via calcium imaging in olfactory neurons .
Methodological Recommendations
- Experimental Design: Include negative controls (solvent-only) and positive controls (e.g., CRF peptide for receptor studies).
- Data Interpretation: Address log P-driven partitioning artifacts in cell-based assays.
- Replication: Perform triplicate runs for GC-MS quantification and behavioral tests to ensure statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
